N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at the 4 and 7 positions, linked to a 5-nitrothiophene-2-carboxamide moiety. Its structure combines electron-deficient aromatic systems (nitrothiophene) and a lipophilic benzothiazole scaffold, which may enhance interactions with biological targets such as bacterial sortases or other enzymes .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-3-4-8(2)12-11(7)15-14(22-12)16-13(18)9-5-6-10(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYKQRYKXTTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,7-Dimethyl-1,3-Benzothiazol-2-Amine
The benzothiazole core is synthesized via cyclocondensation of 2-aminothiophenol with 3,6-dimethylcyclohex-2-en-1-one under acidic conditions.
Reaction Conditions :
- Reactants : 2-Aminothiophenol (1.0 eq), 3,6-dimethylcyclohex-2-en-1-one (1.2 eq)
- Catalyst : Concentrated HCl (10 mol%)
- Solvent : Ethanol (reflux, 8–12 hours)
- Yield : 68–72% after recrystallization (ethanol/water).
Mechanistic Insight :
Acid catalysis promotes thioamide formation, followed by intramolecular cyclization to yield the benzothiazole ring. Methyl groups at positions 4 and 7 arise from the ketone’s substituents.
Nitration of Thiophene-2-Carboxylic Acid
Regioselective nitration at the 5-position of thiophene-2-carboxylic acid is achieved using a mixed-acid system.
Procedure :
- Reactants : Thiophene-2-carboxylic acid (1.0 eq)
- Nitrating Agent : Fuming HNO₃ (2.5 eq) in H₂SO₄ (0–5°C, 1 hour)
- Workup : Quenching on ice, extraction with dichloromethane
- Yield : 58–62% (pale yellow crystals).
Critical Parameters :
Amide Coupling: Final Step Synthesis
The target compound is formed via carbodiimide-mediated coupling between 5-nitrothiophene-2-carboxylic acid and 4,7-dimethyl-1,3-benzothiazol-2-amine.
Optimized Protocol :
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
- Solvent : Anhydrous DMF (0°C to RT, 24 hours)
- Purification : Column chromatography (SiO₂, ethyl acetate/petroleum ether 1:4)
- Yield : 75–80%.
Side Reactions :
- Dicyclohexylurea (DCU) precipitation confirms active ester formation.
- Excess DIPEA neutralizes HCl byproducts, preventing amine protonation.
Industrial-Scale Production Strategies
Solvent Recovery Systems
- Distillation : DMF is recovered (≥90%) via vacuum distillation (80°C, 15 mmHg).
- Waste Reduction : Acidic filtrates neutralized with CaCO₃ yield gypsum byproducts.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆) :
IR (KBr) :
HPLC Purity :
Comparative Analysis of Synthetic Methods
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | 24 hours | 3 minutes |
| Yield | 75% | 92% |
| Purity | 99% | 99.5% |
| Scalability | Lab-scale | Pilot-scale |
Flow chemistry offers superior throughput and safety, while batch methods remain cost-effective for small batches.
Challenges and Mitigation Strategies
Nitro Group Reduction
Unwanted reduction of the nitro group during coupling is minimized by:
Byproduct Formation
- DCU Filtration : Cold filtration (−20°C) removes DCU before purification.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Aminothiophene Derivatives: From the reduction of the nitro group.
Halogenated Benzothiazoles: From electrophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide against various bacterial strains.
| Target Organism | Observed Effect | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|---|
| Staphylococcus aureus | Significant inhibition | 32 µg/mL | 2024 |
| Escherichia coli | Moderate inhibition | 64 µg/mL | 2024 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human breast cancer cell lines (MCF-7) revealed promising results:
| Cell Line | Observed Effect | IC50 Value | Reference Year |
|---|---|---|---|
| MCF-7 (breast cancer) | Dose-dependent cytotoxicity | 15 µM after 48 hours | 2023 |
This indicates that this compound has potential as an anticancer therapeutic agent.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in laboratory models:
| Model | Observed Effect | Cytokine Reduction | Reference Year |
|---|---|---|---|
| LPS-stimulated macrophages | Significant reduction | TNF-alpha and IL-6 levels by ~50% | 2025 |
This suggests its utility in treating inflammatory diseases.
Material Science Applications
Beyond biological applications, this compound is also being explored for its properties in material science. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials, enhancing their properties such as conductivity and thermal stability.
Case Studies
Several case studies have explored the applications of this compound:
-
Study on Antimicrobial Activity (2024) :
- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective: Evaluate cytotoxic effects on human breast cancer cells.
- Findings: Dose-dependent decrease in cell viability with an IC50 value of 15 µM.
-
Inflammation Model Study (2025) :
- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Treatment reduced TNF-alpha and IL-6 levels by approximately 50%.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to three key analogs (Table 1), highlighting substituent effects on activity and physicochemical properties.
Table 1: Structural and Bioactivity Comparison
Key Findings
Heterocycle Impact :
- The target compound’s 5-nitrothiophene group differs from the 5-nitrofuran in Compounds 3 and 3. Thiophene’s higher aromaticity and sulfur atom may improve metabolic stability compared to furan’s oxygen, though furan derivatives exhibit measurable enzyme inhibition (IC₅₀ 73–170 µM) .
- Nitro groups are critical for activity, as seen in the enrichment of nitrofuran-containing hits in high-throughput screens .
4,7-Dichloro (): Chlorine atoms may enhance halogen bonding with target enzymes but could increase toxicity risks . Methoxy and Pyridylmethyl (Compounds 3/4): These groups modulate solubility and selectivity.
Bioactivity Discrepancies: Compounds 3 and 4 inhibit Actinomyces oris sortase A (AoSrtA) and Staphylococcus aureus sortase A (SaSrtA) but exhibit higher IC₅₀ values than their MICs, suggesting additional mechanisms of action (e.g., membrane disruption) .
The target compound’s nitrothiophene may avoid this issue.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety and a nitrothiophene component, which are known to contribute to its biological activity. The structural formula can be represented as follows:
This compound is characterized by the presence of functional groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been shown to inhibit certain kinases crucial for cancer cell proliferation.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with various diseases .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound induces apoptosis and inhibits cell migration by targeting specific molecular pathways involved in tumor progression .
Antimicrobial Properties
The compound has shown antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for developing new antibiotics.
Comparative Analysis with Related Compounds
A comparative analysis reveals that similar compounds exhibit varying degrees of biological activity based on their structural differences. Below is a table summarizing key comparisons:
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Enzyme inhibition, Reactive intermediates |
| N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | Structure | Anticancer | Similar mechanisms but less potent |
| N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Structure | Limited antimicrobial | Different target specificity |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in MDPI demonstrated that this compound significantly reduced the viability of breast cancer cells in a dose-dependent manner while inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : Another research article reported that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial protein synthesis.
Q & A
Basic: What are the standard synthetic routes for preparing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide?
The compound is synthesized via carboxamide coupling between 5-nitrothiophene-2-carboxylic acid and a substituted benzothiazol-2-amine. A typical procedure involves:
- Activation : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF or dichloromethane with a base like diisopropylethylamine (DIPEA) .
- Coupling : React the activated acid with 4,7-dimethyl-1,3-benzothiazol-2-amine at 0–25°C for 12–24 hours.
- Purification : Isolate the product via column chromatography (neutral alumina, ethyl acetate/pet. ether gradient) and confirm purity by HPLC or TLC .
Key Considerations : Optimize stoichiometry (1:1 molar ratio) and reaction time to minimize byproducts like unreacted amine or dimerization.
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of nitrothiophene carboxamides?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may require strict moisture control to avoid hydrolysis.
- Coupling Agents : Compare HATU with alternatives like EDCI/HOBt to assess efficiency and cost. HATU offers higher coupling rates for sterically hindered amines .
- Temperature Control : Gradual warming (0°C → room temperature) prevents exothermic side reactions.
- Workup : Precipitate the product in ice water to remove unreacted starting materials and salts.
Data-Driven Approach : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent, temperature, reagent ratio) .
Basic: What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : Confirm structural integrity via and NMR. Key signals include the nitro group (-NO) at δ 7.8–8.2 ppm (thiophene protons) and benzothiazole methyl groups at δ 2.5–3.0 ppm .
- LCMS : Verify molecular weight (e.g., [M+H] for CHNOS) and purity (>95%) .
- Elemental Analysis : Validate C/H/N/S ratios against theoretical values.
Advanced: How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Impurity Profiling : Use LCMS to identify byproducts (e.g., unreacted amine or hydrolyzed acid).
- Deuterated Solvent Effects : Ensure residual solvent peaks (e.g., DMSO-d) are not misinterpreted.
- Dynamic NMR : Assess rotational barriers in amide bonds if splitting patterns suggest hindered rotation.
- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination, using software like SHELXL for refinement .
Basic: What biological activities are associated with nitrothiophene carboxamides?
Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, targeting Gram-positive pathogens. Their mechanism involves inhibition of bacterial enzymes like DNA gyrase or penicillin-binding proteins (PBPs) .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzothiazole ring to enhance membrane permeability.
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., with PBP2A of MRSA) to predict binding affinities.
- In Silico Screening : Use docking software (AutoDock, Schrödinger) to prioritize derivatives with optimal steric and electronic profiles .
Advanced: How to address discrepancies in reported biological activity data across studies?
- Replicate Assays : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability.
- Check Compound Integrity : Confirm batch purity via LCMS and elemental analysis.
- Resistance Profiling : Test against isogenic bacterial strains (wild-type vs. efflux pump mutants) to isolate resistance mechanisms .
Basic: What computational tools are used to model this compound’s interactions?
- Docking Software : AutoDock Vina or Glide for predicting binding modes.
- QSAR Models : Relate physicochemical descriptors (logP, polar surface area) to activity.
- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetics .
Advanced: How to validate the proposed mechanism of action experimentally?
- Enzyme Inhibition Assays : Measure IC against purified targets (e.g., DNA gyrase).
- Fluorescence Polarization : Track ligand binding in real time.
- Resistance Selection : Serial passage experiments to identify mutations conferring resistance (e.g., in gyrA for DNA gyrase inhibitors) .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
